
3-Bromo-2-cyanophenylboronic acid
説明
Synthesis Analysis
The compound can be produced by various methods, such as Suzuki-Miyaura cross-coupling, direct cyanation, and cyclocondensation reaction .Chemical Reactions Analysis
This compound is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It also participates in the discovery and synthesis of 1,2,4-triazoles as novel allosteric valosine containing protein (VCP) inhibitors .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 225.84 g/mol . The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but insoluble in water .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-2-cyanophenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds. The boronic acid moiety of this compound reacts with various aryl and vinyl halides under palladium catalysis, leading to the synthesis of biaryl compounds. These compounds are foundational in developing pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-2-cyanophenylboronic acid serves as a versatile building block. The bromine atom can be used for further functionalization, introducing various substituents that can modulate the biological activity of the molecules. This adaptability makes it valuable for the synthesis of new drug candidates, including potential treatments for cancer, infectious diseases, and chronic conditions.
Materials Science
The compound finds applications in materials science due to its ability to contribute to the development of new materials. Its role in forming carbon-carbon bonds is crucial in creating polymers and novel materials with specific electronic, optical, or mechanical properties.
Organic Electronics
3-Bromo-2-cyanophenylboronic acid: is utilized in the field of organic electronics. It is instrumental in synthesizing organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors. The precise electronic properties of the resulting materials can be tuned by the introduction of the 3-bromo-2-cyanophenyl moiety.
Environmental Applications
While specific environmental applications of 3-Bromo-2-cyanophenylboronic acid are not directly cited, its role in Suzuki-Miyaura coupling reactions contributes to the synthesis of environmentally benign processes . The reaction conditions are mild and tolerant of various functional groups, which reduces the environmental impact compared to other synthetic methods.
Industrial Uses
In an industrial context, 3-Bromo-2-cyanophenylboronic acid is used in the synthesis of complex organic molecules that can serve as intermediates for further chemical transformations . These transformations are essential in the large-scale production of various chemicals used across different industries, from pharmaceuticals to advanced manufacturing.
作用機序
Target of Action
3-Bromo-2-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Bromo-2-cyanophenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound suitable for a wide range of applications .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Bromo-2-cyanophenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules . The downstream effects of this reaction include the creation of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The rate of hydrolysis of similar compounds is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-Bromo-2-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, including biaryl-based phenylalanine amino acid analogs .
Action Environment
The action of 3-Bromo-2-cyanophenylboronic acid is influenced by several environmental factors. The reaction conditions, including temperature and pH, can significantly affect the efficacy and stability of the compound . Additionally, the compound is generally environmentally benign, contributing to its broad application in organic synthesis .
Safety and Hazards
特性
IUPAC Name |
(3-bromo-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGIIQFOQAPPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674931 | |
| Record name | (3-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyanophenylboronic acid | |
CAS RN |
1032231-32-5 | |
| Record name | B-(3-Bromo-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



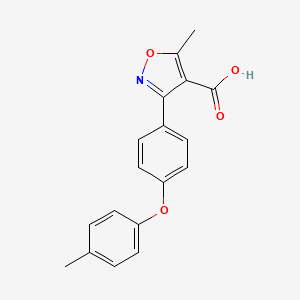
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
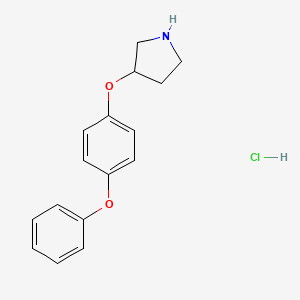
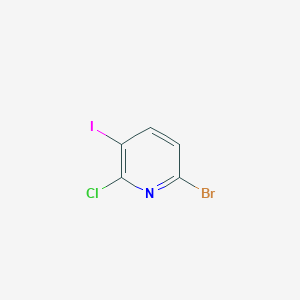
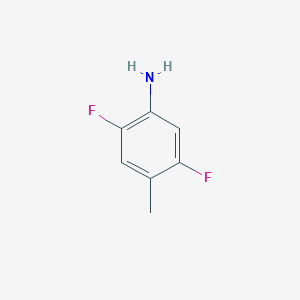
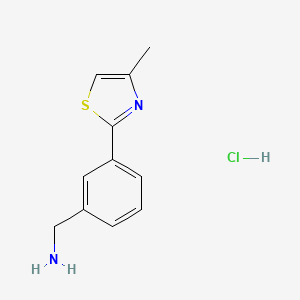
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
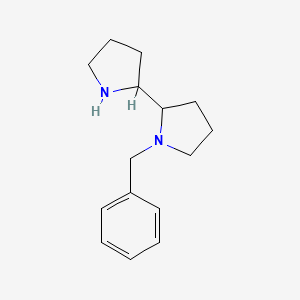

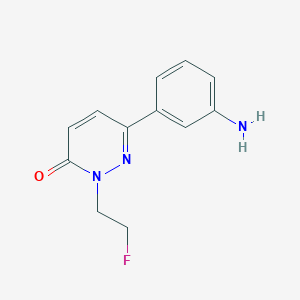
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
